2,4-Dichlorobenzoic acid is the degradation product of chlorfenvinphos in water treated by photo-fenton driven by solar irradiation.
2,4-dichlorobenzoic acid is a white to slightly yellowish powder. (NTP, 1992)
2,4-dichlorobenzoic acid is a chlorobenzoic acid that is benzoic acid in which the ring hydrogens at positions 2 and 4 are substituted by chloro groups. It has a role as a bacterial metabolite. It is a dichlorobenzene and a chlorobenzoic acid. It derives from a benzoic acid. It is a conjugate acid of a 2,4-dichlorobenzoate.
2,4-Dichlorobenzoic acid
CAS No.: 50-84-0
Cat. No.: VC21352583
Molecular Formula: C7H4Cl2O2
Molecular Weight: 191.01 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 50-84-0 |
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Molecular Formula | C7H4Cl2O2 |
Molecular Weight | 191.01 g/mol |
IUPAC Name | 2,4-dichlorobenzoic acid |
Standard InChI | InChI=1S/C7H4Cl2O2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11) |
Standard InChI Key | ATCRIUVQKHMXSH-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1Cl)Cl)C(=O)O |
Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)C(=O)O |
Appearance | White Powder or Crystals |
Boiling Point | Sublimes (NTP, 1992) |
Melting Point | 315 to 320 °F (NTP, 1992) 164.2 °C |
Chemical Identity and Structure
2,4-Dichlorobenzoic acid (CAS No. 50-84-0) is a chlorobenzoic acid in which the ring hydrogens at positions 2 and 4 of benzoic acid are substituted by chloro groups . With a molecular formula of C₇H₄Cl₂O₂ and a molecular weight of 191.01 g/mol, this compound appears as a white to slightly yellowish powder at room temperature . Its structure features a carboxylic acid group attached to a benzene ring with two chlorine atoms positioned at the ortho (2) and para (4) positions relative to the carboxylic group.
The compound's IUPAC Standard InChI identifier is InChI=1S/C7H4Cl2O2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11), with the corresponding InChIKey being ATCRIUVQKHMXSH-UHFFFAOYSA-N .
Physical and Chemical Properties
2,4-Dichlorobenzoic acid possesses specific physical and chemical properties that are crucial for understanding its behavior in various applications and reactions. The key physicochemical properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of 2,4-Dichlorobenzoic Acid
The compound exhibits weak acidic properties with a pKa of 2.68 at 25°C. At pH values below this pKa, 2,4-dichlorobenzoic acid exists predominantly in its protonated, neutral form, which is more hydrophobic and less soluble in water. As pH increases above the pKa, the compound transitions to its deprotonated form, which is more hydrophilic and exhibits greater water solubility .
For storage purposes, 2,4-dichlorobenzoic acid should be kept in sealed, dry containers at room temperature or, preferably, in a cool, dark place below 15°C . The compound is stable but incompatible with strong oxidizing agents .
Synthesis Methods
Multiple methods have been developed for the synthesis of 2,4-dichlorobenzoic acid, with oxidation of 2,4-dichlorotoluene being the most common industrial approach. The following sections detail the primary synthesis routes.
Oxidation of 2,4-Dichlorotoluene
The most widely used industrial method involves the oxidation of 2,4-dichlorotoluene using various oxidizing agents or catalytic systems. A particularly efficient method uses a cobalt/manganese/bromide catalyst system with oxygen as the oxidizing agent.
In this process, 2,4-dichlorotoluene undergoes oxidation in a mixed solvent system of aromatic halogenated hydrocarbon and valeric acid. The reaction typically proceeds at 130-140°C under 0.8-1.0 MPa pressure, yielding 2,4-dichlorobenzoic acid with up to 90.8% yield and 99.3% purity .
The reaction process can be represented as:
2,4-dichlorotoluene + O₂ (catalyst) → 2,4-dichlorobenzoic acid + H₂O
The catalytic system typically comprises cobalt acetate, manganese acetate, and bromide, with the bromide acting as a coordination group that combines with cobalt to generate free radicals that initiate the oxidation process .
Chlorination of p-Toluenesulphonyl Chloride
A historical synthesis route developed during World War II involves the chlorination of p-toluenesulphonyl chloride to produce 2,4-dichlorobenzotrichloride via 2-chloro-p-toluenesulphonyl chloride, followed by hydrolysis to yield 2,4-dichlorobenzoic acid . While effective, this method has largely been superseded by more efficient oxidation processes.
Continuous-Flow Process
Recent advances in chemical synthesis have led to the development of continuous-flow processes for preparing related compounds. For example, 2,4-dichloro-5-fluorobenzoic acid has been synthesized using a continuous-flow air oxidation process starting from 2,4-dichloro-5-fluoroacetophenone with acetic acid as a cosolvent . Similar principles could be applied to the synthesis of 2,4-dichlorobenzoic acid, offering advantages such as improved mass and heat transfer, enhanced safety, reduced reaction times, and environmental benefits.
Applications and Uses
2,4-Dichlorobenzoic acid serves as a versatile chemical intermediate with applications across multiple industries.
Industrial Applications
The compound functions as a widely used organic synthesis intermediate for various industrial products, including:
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Silicone rubber flame retardants
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Herbicide safety agents
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Conductive silicone rubber antioxidants
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Thermal color expanders
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Sub-insulation materials with high ionic bonding when reacted with dichlorobenzene
Agricultural Applications
In agricultural chemistry, 2,4-dichlorobenzoic acid has significant value:
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It appears as a metabolite of certain pesticides, including spirodiclofen and bixlozone in soil and groundwater
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When combined with pyridine, pyrimidine, or pyrazine sulfonamide alkanes to form alcohol esters, it produces effective antimicrobial agents
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Esters formed with pyrazole methanol or benzene methanol yield excellent herbicidal agents
Pharmaceutical and Biochemical Research
The compound has demonstrated biochemical activity relevant to pharmaceutical research:
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It can inhibit specific auxin-regulated glutathione S-transferase (GST) isozymes, with an apparent Ki (inhibition constant) similar to that of 2,4-dichlorophenoxyacetic acid
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When combined with guanidine pyrimidine compounds, it can function as a neuron protectant
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It has been studied in neurophysiological experiments as part of drug compositions that affect trigeminal nucleus caudalis neurons
Adsorption Properties and Environmental Implications
Recent research has investigated the adsorption properties of 2,4-dichlorobenzoic acid on carbon nanofibers (CNFs), which has implications for environmental remediation and water treatment applications.
Adsorption on Carbon Nanofibers
Studies on chlorine-containing carbon nanofibers (CNF-Cl) and those containing both chlorine and nitrogen (CNF-Cl-N) have revealed detailed information about the adsorption behavior of 2,4-dichlorobenzoic acid. The adsorption capacity exhibits a concentration-dependent pattern with maximum values at specific 2,4-dichlorobenzoic acid concentrations, influenced by electrostatic interactions between the adsorbate and adsorbent at various pH levels .
Table 2: Adsorption Parameters of 2,4-Dichlorobenzoic Acid on Carbon Nanofibers
The adsorption exhibits a maximum at 2,4-dichlorobenzoic acid concentrations of 0.7-1.2 mM and a pH of 3.4 ± 0.1. The adsorption mechanism involves both surface interactions and volume pore filling, with adsorption forces effective over distances greater than the size of the 2,4-dichlorobenzoic acid molecule .
Environmental Considerations
As a metabolite of certain pesticides like spirodiclofen and bixlozone, 2,4-dichlorobenzoic acid can be found in soil, surface water, sediment, and groundwater . Understanding its adsorption properties is crucial for developing effective remediation strategies and assessing its environmental impact.
The research on carbon nanofiber adsorption suggests potential applications in water treatment technologies for removing 2,4-dichlorobenzoic acid from contaminated sources. The compound's behavior at different pH levels and its interaction with various adsorbent materials offer insights into optimizing remediation approaches .
Analytical Methods and Detection
Various analytical methods have been developed for the detection and quantification of 2,4-dichlorobenzoic acid in different matrices:
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Gas Chromatography (GC): Used for purity determination and quantitative analysis
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Neutralization Titration: Employed for content determination in crude products
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Melting Point Determination: For identity confirmation and purity assessment (typical range 157-160°C)
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Spectroscopic Methods:
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Infrared Spectroscopy: Shows characteristic absorption peaks at 1400-1600 cm⁻¹ (benzene ring), 1700 cm⁻¹ (C=O), 2500-3000 cm⁻¹ (O-H), and 750 cm⁻¹ (C-Cl)
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Nuclear Magnetic Resonance (NMR): Exhibits a single peak at δ=12 (1H) and a bundle of absorption peaks at δ=7.6-8.0 (3H)
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UV/Visible Spectroscopy: Shows characteristic absorption patterns useful for identification
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Solid-Phase Extraction: Used in combination with gas chromatography for determination in environmental samples, particularly surface water
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